

Reproducibility of ADDA 5 hydrochloride effects in published studies.

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Compound of Interest

Compound Name: ADDA 5 hydrochloride

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Reproducibility of ADDA 5 Hydrochloride Effects: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reported effects of **ADDA 5 hydrochloride** across published studies, with a focus on the reproducibility of its biological activities. **ADDA 5 hydrochloride** has been identified as a partial non-competitive inhibitor of cytochrome c oxidase (CcO), the terminal enzyme of the mitochondrial respiratory chain. Its effects on cancer cells, particularly chemoresistant glioma, have been a primary area of investigation. This document summarizes key quantitative data, details the experimental protocols used in cited studies, and visualizes the underlying mechanisms and workflows.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo effects of **ADDA 5 hydrochloride** as reported in published literature.

Table 1: In Vitro Inhibition of Cytochrome c Oxidase (CcO) Activity

Cell Line/Tissue Source	IC50 (μM)	Publication
Purified CcO from Human Glioma	18.93	Oliva CR, et al. (2016)[1]
Purified CcO from Bovine Heart	31.82	Oliva CR, et al. (2016)[1]
UTMZ Glioma Stem Cells (GSCs)	21.4 ± 3.9	Oliva CR, et al. (2016)[2]
Jx22-derived GSCs	15.5 ± 2.8	Oliva CR, et al. (2016)[2]

Table 2: In Vitro Growth Inhibition of Cancer Cells

Cell Line	Assay	EC50 (μM)	Publication
UTMZ Glioma Cells	Cell Viability Assay	8.17 (at 25 μM)	Oliva CR, et al. (2016)[2]

Table 3: In Vivo Anti-Tumor Efficacy

Cancer Type	Animal Model	Treatment Protocol	Outcome	Publication
Glioma	Flank Xenograft Mouse Model (UTMZ cells)	8 mg/kg, intraperitoneally	Significant suppression of tumor growth.	Oliva CR, et al. (2016)[1][2]

Table 4: Effects on Other Cancer Cell Types

Cell Line	Cancer Type	Observed Effects	Publication
B16 (murine), SK-MEL-28 (human)	Melanoma	In combination with plasma-derived oxidants, ADDA 5 (10 μ M) led to a significant reduction in metabolic activity and induced caspase-independent cell death.	Pathak et al. (2018)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cytochrome c Oxidase (CcO) Activity Assay

This spectrophotometric assay measures the activity of CcO by monitoring the oxidation of reduced cytochrome c.

- Principle: CcO catalyzes the oxidation of ferrocytochrome c to ferricytochrome c, resulting in a decrease in absorbance at 550 nm.
- Protocol (as described in Oliva CR, et al., 2016):
 - Mitochondrial fractions were isolated from cells or tissues.
 - The reaction mixture contained 10 mM Tris-HCl (pH 7.0) and 120 mM KCl.
 - Reduced cytochrome c (from equine heart) was added to the reaction mixture.
 - The reaction was initiated by the addition of the mitochondrial sample.
 - The decrease in absorbance at 550 nm was monitored over time using a spectrophotometer.

- For inhibition studies, various concentrations of **ADDA 5 hydrochloride** were pre-incubated with the mitochondrial fractions before the addition of cytochrome c.
- IC50 values were calculated from the dose-response curves.

Cell Viability (MTT) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

- Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
- Protocol (based on general methodologies):
 - Cells were seeded in 96-well plates and allowed to adhere overnight.
 - Cells were treated with various concentrations of **ADDA 5 hydrochloride** for a specified period (e.g., 72 hours).
 - After the treatment period, MTT solution (typically 0.5 mg/mL) was added to each well and incubated for 2-4 hours at 37°C.
 - The medium was removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) was added to dissolve the formazan crystals.
 - The absorbance was measured at a wavelength between 500 and 600 nm using a microplate reader.
 - EC50 values were determined from the resulting dose-response curves.

Neurosphere Formation Assay

This assay is used to assess the self-renewal capacity of cancer stem cells.

- Principle: Cancer stem cells, when cultured in serum-free medium supplemented with growth factors, can proliferate to form floating spherical colonies known as neurospheres.

- Protocol (as described in Oliva CR, et al., 2016):
 - Single-cell suspensions of glioma stem cells were plated in non-adherent culture dishes.
 - The culture medium was serum-free and supplemented with epidermal growth factor (EGF) and basic fibroblast growth factor (bFGF).
 - Cells were treated with **ADDA 5 hydrochloride** at various concentrations.
 - After a defined period of incubation (e.g., 7-10 days), the number and size of the neurospheres formed were quantified under a microscope.
 - The inhibition of neurosphere formation was used as a measure of the effect on the self-renewal of glioma stem cells.

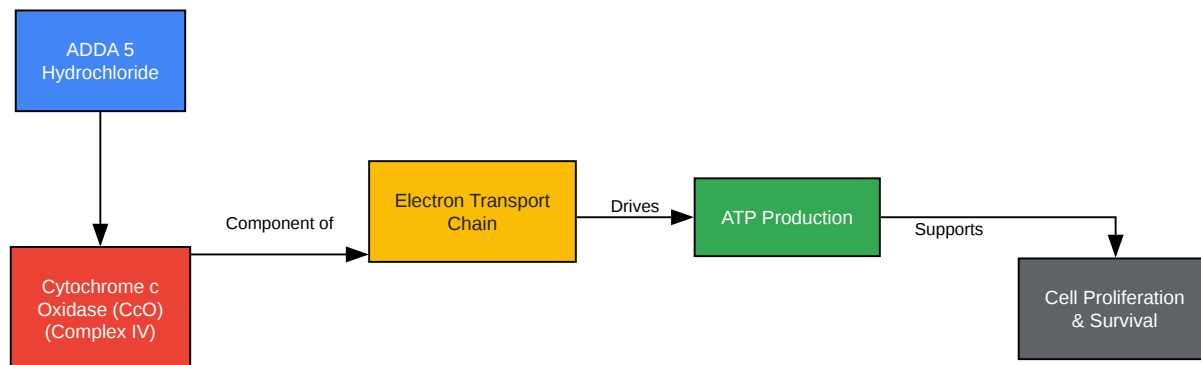
In Vivo Glioma Xenograft Model

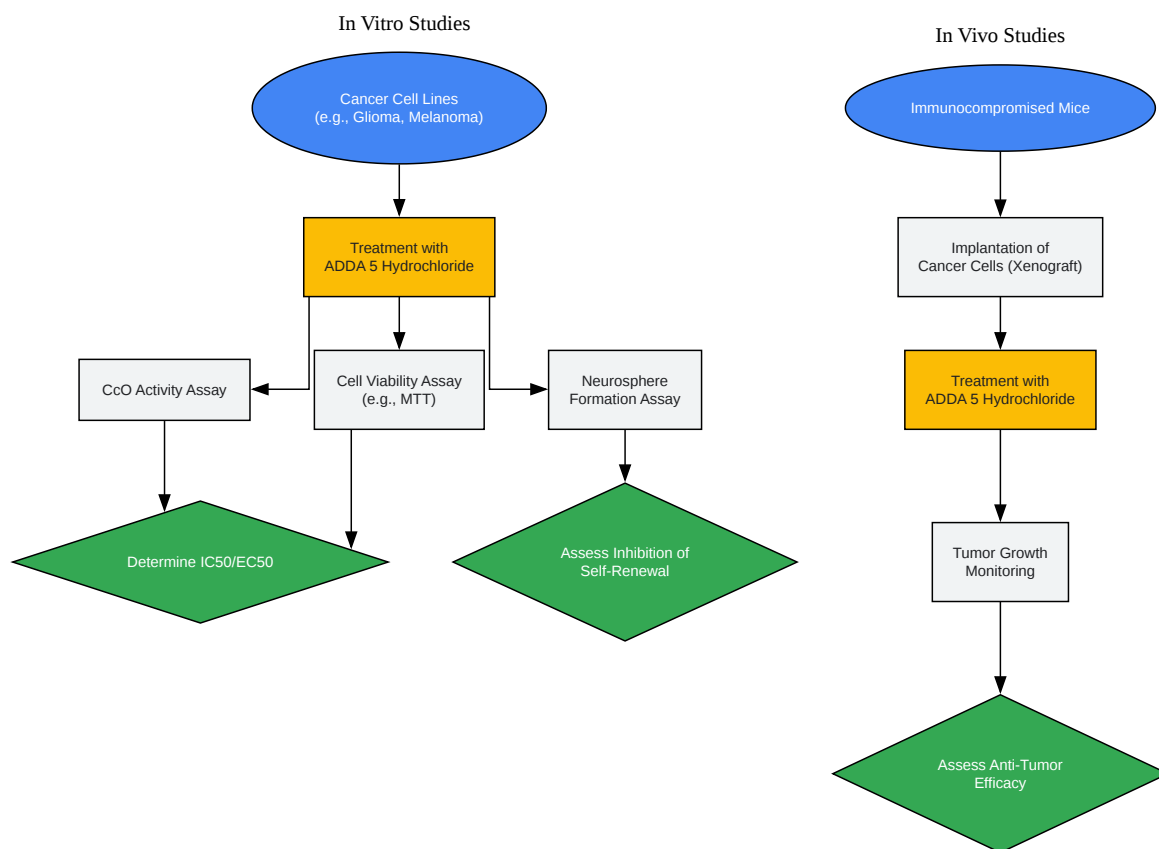
This animal model is used to evaluate the anti-tumor efficacy of compounds in a living organism.

- Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The effect of a therapeutic agent on tumor growth can then be assessed.
- Protocol (as described in Oliva CR, et al., 2016):
 - UTMZ glioma cells were transplanted subcutaneously into the flank of athymic nude mice. [\[2\]](#)
 - Once tumors reached a palpable size, mice were randomized into treatment and control groups.
 - The treatment group received intraperitoneal injections of **ADDA 5 hydrochloride** (8 mg/kg). [\[2\]](#) The control group received the vehicle (e.g., DMSO-saline).
 - Tumor volume was measured regularly (e.g., weekly) using calipers.
 - At the end of the study, mice were euthanized, and the final tumor volumes were determined.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of **ADDA 5 hydrochloride** and the workflows of the key experiments.





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